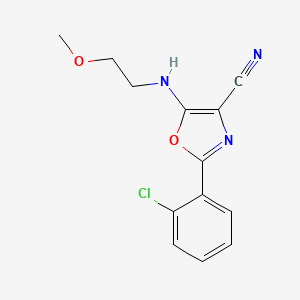![molecular formula C17H15N3O2 B2418451 3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole CAS No. 2411292-88-9](/img/structure/B2418451.png)
3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains an oxirane group, a phenyl group, and a 1,2,4-triazole ring. Oxiranes, also known as epoxides, are three-membered cyclic ethers. The phenyl group is a common aromatic ring, and 1,2,4-triazole is a type of heterocyclic compound containing a five-membered ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxirane ring, the phenyl ring, and the 1,2,4-triazole ring. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The oxirane group in the compound is highly reactive due to ring strain, making it susceptible to ring-opening reactions. These reactions can be initiated by nucleophiles, leading to the formation of various products depending on the reaction conditions and the nucleophiles involved.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxirane group could make the compound more reactive. The aromatic phenyl group could contribute to the compound’s stability and could influence its physical properties like solubility .Aplicaciones Científicas De Investigación
Synthesis and Antifungal Activity
3-(Oxiran-2-ylmethoxy)-l ,5-diphenyl-lH-1,2,4-triazole [I] shows potential in the development of beta-adrenolytic drugs due to its receptor affinities, as determined in specific receptor affinity studies (Kossakowski, Struga, & Kozioł, 2006). Additionally, its derivatives, synthesized from the reaction of 1,5-di-phenyl-IH-1,2,4-triazol-3-ol with 2-(chloromethyl) oxirane, are noteworthy for their potential medicinal applications.
Fungicidal Applications
1-(2-Phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles have shown promising results in controlling powdery mildew on gherkins and barley and in controlling bean rust. These compounds, particularly those with 2,4-dichloro substitution on the phenyl ring and with a lower alkyl side chain on the dioxolane ring, exhibited systemic activity and are being developed for commercial use in fungicide applications (Gestel, Heeres, Janssen, & V. Reet, 1980).
Crystallographic Characterization in Drug Synthesis
The compound has been crucial in synthesizing azole antifungal drugs. For example, oxirane 3, derived from 1H-1,2,4-triazole, has been characterized by X-ray crystallography and found useful in antifungal drug synthesis (Patel, Talele, & Fronczek, 2009). Its molecular structure includes a stepped conformation with nearly parallel triazole and phenyl rings, aiding in understanding its interaction in biological systems.
Synthesis of N-(oxyran-2-ylmethyl)triazoles and -tetrazoles
The synthesis of N-(oxyran-2-ylmethyl)triazoles and -tetrazoles involves the alkylation of azoles with 1-chloro-2,3-epoxypropane, creating intermediate products that have potential applications in various scientific fields (Golobokova, Proidakov, Vereshchagin, & Kizhnyaev, 2015).
Antimicrobial and Antioxidant Activities
Compounds containing 1,2,4-triazole have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds showed potential in these fields, highlighting the versatility of the 1,2,4-triazole framework in developing new therapeutic agents (Saundane & Manjunatha, 2016).
Optically Active Antifungal Azoles
Optically active azoles containing 1,2,4-triazole have been synthesized and shown strong protective effects against Candida albicans, indicating their potential as antifungal agents (Tasaka, Tamura, Matsushita, Kitazaki, Hayashi, Okonogi, & Itoh, 1995).
Propiedades
IUPAC Name |
3-[2-(oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-6-13(7-3-1)20-12-18-19-17(20)15-8-4-5-9-16(15)22-11-14-10-21-14/h1-9,12,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVMOIIJBNPOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C3=NN=CN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


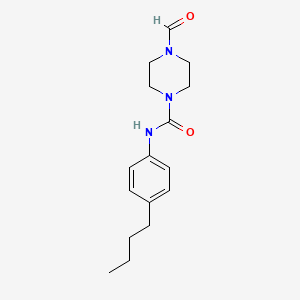

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2418373.png)
![methyl 3-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2418374.png)
![N-(2-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2418376.png)
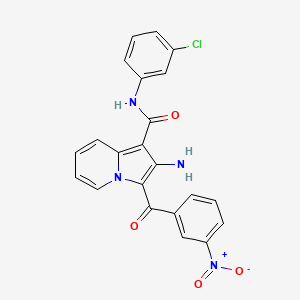
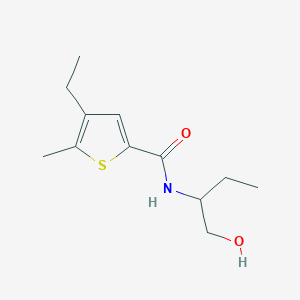
![2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2418382.png)
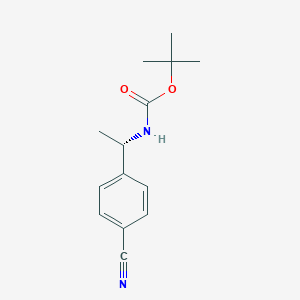
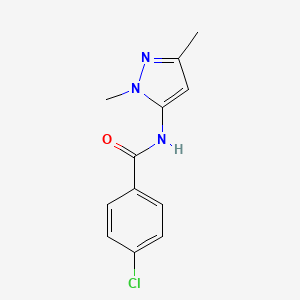
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)
![2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2418390.png)
